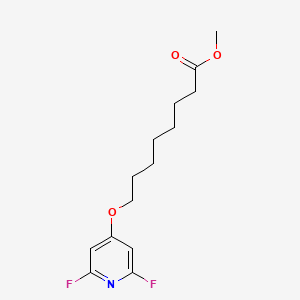

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate

Description

Properties

Molecular Formula |

C14H19F2NO3 |

|---|---|

Molecular Weight |

287.30 g/mol |

IUPAC Name |

methyl 8-(2,6-difluoropyridin-4-yl)oxyoctanoate |

InChI |

InChI=1S/C14H19F2NO3/c1-19-14(18)7-5-3-2-4-6-8-20-11-9-12(15)17-13(16)10-11/h9-10H,2-8H2,1H3 |

InChI Key |

FILHXHWVWYROIE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCOC1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps :

Step 1: Reacting boron tribromide with dichloromethane at 60°C.

Step 2: Treating the intermediate product with potassium carbonate in N,N-dimethylformamide for 10 hours at 100°C.

These steps result in the formation of this compound with high purity.

Chemical Reactions Analysis

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.

Substitution: The difluoropyridinyl group can participate in substitution reactions, often with nucleophiles.

Common reagents used in these reactions include boron tribromide, potassium carbonate, and N,N-dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers use this compound to study its effects on biological systems.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group plays a crucial role in its activity, allowing it to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 8-((2,6-difluoropyridin-4-yl)oxy)octanoate is compared below with analogous esters and fluoropyridine derivatives.

Structural Analogs

Methyl Octanoate: A simple ester lacking the fluorinated pyridine moiety. Found naturally in pineapple volatiles, with concentrations ranging from 67.75 µg·kg⁻¹ to 1496 µg·kg⁻¹ depending on the cultivar . Unlike the target compound, methyl octanoate lacks the electron-withdrawing fluorine substituents, resulting in lower chemical reactivity and metabolic stability.

3-(Methylthio)propanoic Acid Methyl Ester: A sulfur-containing ester identified in pineapple pulp at concentrations up to 622.49 µg·kg⁻¹ . The thiomethyl group enhances nucleophilicity but reduces fluorophilicity compared to the difluoropyridine group in the target compound.

Ethyl Octanoate: Another pineapple-derived ester, detected at 78.06 µg·kg⁻¹ in Tainong No. 6 pineapple . The ethyl ester group confers slightly higher lipophilicity than methyl esters but lacks the fluorinated aromatic system critical for receptor binding in synthetic applications.

Fluorinated Pyridine Derivatives

2,6-Difluoropyridine :

- The parent heterocycle of the target compound.

- Its high electronegativity and steric effects make it a versatile building block in drug design, though it lacks the ester functionality for prodrug applications.

Methyl 4-(Trifluoromethyl)pyridine-3-oxy Heptanoate: A related compound with a trifluoromethyl group instead of fluorine atoms. The trifluoromethyl group increases steric bulk and lipophilicity (logP ~3.2) compared to the target compound’s logP of ~2.8 (estimated).

Physicochemical and Functional Comparisons

| Property | This compound | Methyl Octanoate | 3-(Methylthio)propanoic Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.3 | 158.2 | 150.2 |

| logP (estimated) | 2.8 | 2.5 | 1.9 |

| Fluorine Content | 13.3% | 0% | 0% |

| Key Functional Groups | Difluoropyridinyl ether, methyl ester | Methyl ester | Thiomethyl, methyl ester |

Key Observations :

- The difluoropyridinyl ether group in the target compound enhances its electron-deficient character , favoring interactions with aromatic receptors in biological systems.

- Compared to non-fluorinated esters (e.g., methyl octanoate), the fluorine atoms improve metabolic stability by resisting oxidative degradation .

- The octanoate chain balances hydrophobicity, enabling membrane permeability while maintaining moderate solubility in polar solvents.

Comparison with Analogous Reactions :

- Methyl octanoate is synthesized via Fischer esterification, a simpler process than the multi-step synthesis required for fluorinated analogs.

- Fluoropyridine derivatives like 2,6-difluoropyridine require specialized fluorination reagents (e.g., DAST or Selectfluor), increasing synthetic complexity .

Limitations :

- Higher molecular weight and fluorine content may increase synthesis costs compared to non-fluorinated esters.

- Limited natural occurrence contrasts with pineapple-derived esters like methyl octanoate, which are abundant and inexpensive .

Biological Activity

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound features a long carbon chain with a pyridine moiety that includes two fluorine atoms. The structural formula can be represented as follows:

This structure suggests potential lipophilicity which may enhance its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, impacting cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial and fungal strains, making it suitable for use as a microbiocide.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound has significant antimicrobial potential, particularly against gram-positive bacteria.

Case Studies

- Fungicidal Efficacy : A study evaluated the fungicidal activity of this compound against Aspergillus niger. Results indicated a reduction in fungal growth by over 90% at concentrations above 50 µg/mL after 48 hours of exposure.

- Agricultural Applications : In agricultural settings, this compound has been tested as a pesticide. Field trials demonstrated effective control of fungal diseases in crops like wheat and corn, with a notable reduction in disease incidence compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption observed in animal models suggests good bioavailability.

- Distribution : Lipophilic nature indicates extensive distribution within tissues.

- Metabolism : Initial studies show hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Predominantly excreted through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.